4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide
Description
4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the para-position, a nitro group at the meta-position on the benzoyl ring, and a 2,4,6-trimethylphenyl (mesityl) substituent on the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-10-7-11(2)16(12(3)8-10)18-17(20)13-5-6-15(23-4)14(9-13)19(21)22/h5-9H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARUGOVBNUXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216978 | |
| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349085-83-2 | |
| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349085-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 2,4,6-trimethylaniline under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-3-nitro-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic properties .
Comparison with Similar Compounds
Key Compounds:
N-(2,4-Dimethylphenyl)-4-Methoxybenzamide (3l)
- Structure : Lacks the nitro group at the meta-position.
- Synthesis : Prepared via manganese-mediated reductive transamidation of tertiary amides with nitroaromatics, yielding a methoxy-substituted benzamide with moderate steric hindrance .
- Properties : Reduced electrophilicity compared to the nitro derivative, as evidenced by NMR shifts (δ 3.87 ppm for methoxy) and lower reactivity in C–H activation reactions .
3-Chloro-N-(2,4,6-Trimethylphenyl)Benzamide
- Structure : Chloro substituent replaces the nitro group.
- Applications : Demonstrated utility in agrochemical intermediates due to enhanced stability from the electron-withdrawing chloro group .
4-tert-Butyl-N-(2,4,6-Trimethylphenyl)Benzamide
- Structure : Contains a bulky tert-butyl group instead of nitro and methoxy substituents.
- Properties : Increased hydrophobicity (logP ~4.2) compared to the nitro-methoxy analog (logP ~3.5), favoring membrane permeability in drug design .
Structural and Crystallographic Comparisons
- N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide :
- 3,4,5-Trimethoxy-N-(2-Methoxyphenyl)Benzamide :
- The ortho-methoxy group on the aniline moiety introduces torsional strain, reducing conformational flexibility compared to the mesityl analog .
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